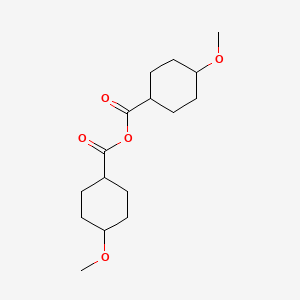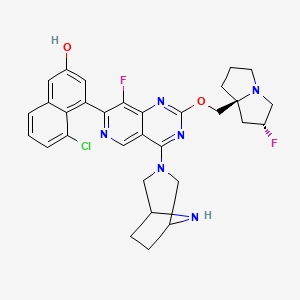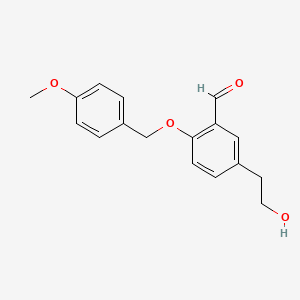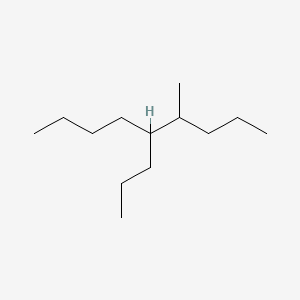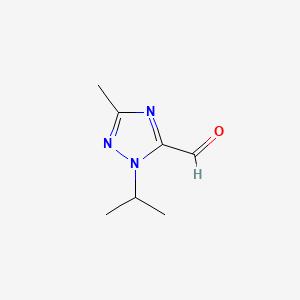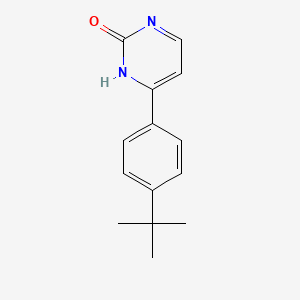
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . It is also known by its IUPAC name, 4-(4-tert-butylphenyl)-2-pyrimidinol . This compound is of interest due to its unique structure, which combines a pyrimidine ring with a tert-butylphenyl group, making it a valuable molecule in various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine typically involves the reaction of 4-tert-butylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives using reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-4-(4-tert-butylphenyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)pyridine: This compound has a similar structure but lacks the hydroxyl group on the pyrimidine ring.
4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: This compound is used as a ligand in metallocene catalysts and has a different core structure.
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrimidine ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1159816-27-9 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
6-(4-tert-butylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-15-13(17)16-12/h4-9H,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
JCOFMKLZZBBPRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


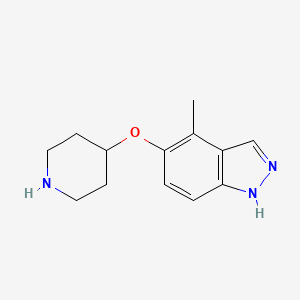

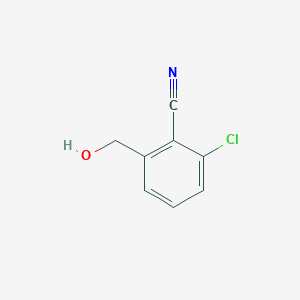


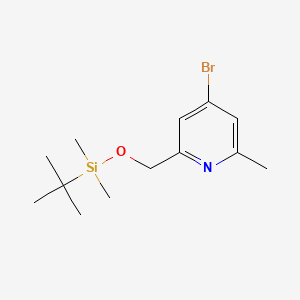
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
